molecular formula C8H9FO2 B1334146 1-Fluoro-2,3-dimethoxybenzene CAS No. 394-64-9

1-Fluoro-2,3-dimethoxybenzene

Cat. No. B1334146
CAS RN: 394-64-9
M. Wt: 156.15 g/mol
InChI Key: MNBADDMXGOBTIC-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

A mixture of 3-fluorobenzene-1,2-diol (145 g, 1132 mmol), potassium carbonate (313 g, 2264 mmol) and iodomethane (177 mL, 2830 mmol) in N,N-Dimethylformamide (DMF) (300 mL) was stirred at RT for 48 h. LCMS showed the complete consuption of starting material. The mixture was diluted with ethyl acetate (EA), filtered, washed with water, dried and evaporated in vacuo. The crude material was purified by normal phase automatic silica gel column chromatography (Combiflash RF, 220 g column), eluting with EA/Hexane (10%-80%) to afford 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol, 84% yield) as a colorless oil. LCMS (M+H)+: 157.0.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1O.[C:10](=[O:13])([O-])[O-].[K+].[K+].I[CH3:17]>CN(C)C=O.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:17])[C:3]=1[O:13][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)O)O
Name
Quantity
313 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
177 mL
Type
reactant
Smiles
IC
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by normal phase automatic silica gel column chromatography (Combiflash RF, 220 g column)
WASH
Type
WASH
Details
eluting with EA/Hexane (10%-80%)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 954 mmol
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.